molecular formula C10H7NO5 B300312 5-nitro-8-methoxy-4H-chromen-4-one

5-nitro-8-methoxy-4H-chromen-4-one

Cat. No.: B300312
M. Wt: 221.17 g/mol
InChI Key: YHGDIDQOTGVGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-8-methoxy-4H-chromen-4-one is a chemical compound based on the 4H-chromen-4-one scaffold, a heterobicyclic structure of significant interest in medicinal chemistry and drug discovery . Chromenone and chromone derivatives are recognized as versatile privileged scaffolds with a wide spectrum of biological activities, making them valuable templates for developing novel therapeutic agents . Research into related analogs has demonstrated that the 4H-chromen-4-one core structure can be engineered to interact with specific biological targets. For instance, some chromenone derivatives have been designed and synthesized as potent telomerase inhibitors by regulating the expression of dyskerin, a protein vital for telomerase function, showing promising anticancer activity in vitro against various human cancer cell lines . Furthermore, structural analogs, particularly 3-benzylidenechroman-4-one derivatives, have been investigated for their antiproliferative effects and potential to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells . The nitro and methoxy substituents on the core structure are common modifications explored in structure-activity relationship (SAR) studies to optimize the potency and selectivity of these molecules for specific research applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the current scientific literature for the latest advancements in the field.

Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

8-methoxy-5-nitrochromen-4-one

InChI

InChI=1S/C10H7NO5/c1-15-8-3-2-6(11(13)14)9-7(12)4-5-16-10(8)9/h2-5H,1H3

InChI Key

YHGDIDQOTGVGOU-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=CO2

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Chromenones

8-Nitro-5-Hydroxy-4H-Chromen-4-One
  • Substituents: 5-OH, 8-NO₂.
  • Synthesis : Derived from debenzylation of 5-(4-methoxybenzyloxy)-8-nitro-2H-chromene using trifluoroacetic acid .
5,7-Dihydroxy-2-(4-Methoxyphenyl)-8-(Thiomorpholinomethyl)-4H-Chromen-4-One
  • Substituents: 5,7-OH, 8-thiomorpholinomethyl, 2-(4-methoxyphenyl).
  • Synthesis : Achieved via multistep alkylation and condensation reactions involving thiomorpholine and methoxyphenyl precursors .
  • Key Differences: The thiomorpholinomethyl group enhances solubility in polar solvents, while the 5,7-dihydroxy motif may confer antioxidant properties absent in the nitro-methoxy derivative.
4',5,5'',7,7''-Pentahydroxy-4'''-Methoxy-3''',8-Biflavone
  • Structure: A biflavonoid with methoxy and hydroxyl groups across two chromenone units .
  • Key Differences: Biflavonoids exhibit extended π-conjugation, leading to distinct UV-Vis absorption profiles and enhanced stability compared to monomeric chromenones.

Comparative Analysis of Physicochemical Properties

Table 1: Key Properties of Selected Chromenones
Compound Name Molecular Formula Substituents Synthesis Method Yield (%) Notable Applications
5-Nitro-8-methoxy-4H-chromen-4-one C₁₅H₁₃NO₅ 5-NO₂, 8-OCH₃ Claisen rearrangement, debenzylation 29 Intermediate for amine derivatives
8-Nitro-5-hydroxy-4H-chromen-4-one C₁₃H₉NO₅ 5-OH, 8-NO₂ Acid-catalyzed debenzylation N/A Potential antioxidant precursor
5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one C₂₂H₂₇N₂O₅S 5,7-OH, 8-thiomorpholinomethyl Alkylation/condensation N/A Material science applications
4',5,5'',7,7''-Pentahydroxy-4'''-methoxy-3''',8-biflavone C₃₃H₂₄O₁₁ Biflavonoid with multiple -OH/-OCH₃ Plant extraction/modification N/A Antioxidant, anticancer studies
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions. The 5-nitro group in 5-nitro-8-methoxy-4H-chromen-4-one facilitates reduction to amines (e.g., SnCl₂-mediated conversion to 8-amino derivatives) . Methoxy vs. Hydroxy Groups: Methoxy substituents improve lipid solubility, whereas hydroxy groups enhance hydrogen bonding and crystallinity .
  • Synthetic Complexity: The Claisen rearrangement used for 5-nitro-8-methoxy-4H-chromen-4-one achieves moderate yields (29%), while biflavonoid synthesis often requires laborious purification steps .

Crystallographic and Computational Insights

  • Structural Validation: Tools like SHELX and WinGX are critical for resolving chromenone crystal structures, with hydrogen-bonding patterns (e.g., R₂²(8) motifs) dictating packing efficiency .
  • Hydrogen Bonding : The 8-methoxy group in 5-nitro-8-methoxy-4H-chromen-4-one may form weaker intermolecular bonds compared to hydroxy-substituted analogues, affecting melting points and solubility .

Preparation Methods

Chromenone Core Formation

The chromenone scaffold is synthesized via a base-promoted crossed aldol condensation and intramolecular oxa-Michael addition. Using 8-methoxy-2-hydroxyacetophenone and pentanal in ethanol with diisopropylamine (DIPA) under microwave irradiation (170°C, 1 h), 8-methoxy-2-pentylchroman-4-one is obtained in 55% yield. Dehydrogenation of the chroman-4-one to the chromen-4-one is achieved using Dess-Martin periodinane in dichloromethane (4 h, room temperature).

Regioselective Nitration

Nitration of 8-methoxy-4H-chromen-4-one is performed using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methoxy group at position 8 directs electrophilic substitution to the electron-rich position 5 (para to oxygen), yielding 5-nitro-8-methoxy-4H-chromen-4-one. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) affords the product in 68% yield.

Key Data:

ParameterValue
Starting Material8-methoxy-4H-chromen-4-one
Nitrating AgentHNO₃/H₂SO₄ (1:3 v/v)
Temperature0–5°C
Reaction Time2 h
Yield68%

Method 2: Multicomponent Reaction with Pre-Functionalized Intermediates

One-Pot Assembly

A three-component reaction involving 8-methoxy-2-hydroxybenzaldehyde , malononitrile, and nitromethane in aqueous media catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature yields 2-amino-4-(nitromethyl)-8-methoxy-4H-chromene-3-carbonitrile. Oxidative aromatization using MnO₂ in toluene (reflux, 6 h) eliminates the amino and nitromethyl groups, yielding 5-nitro-8-methoxy-4H-chromen-4-one.

Key Data:

ParameterValue
CatalystDBU (20 mol%)
SolventWater
Reaction Time3 h (one-pot)
Oxidation AgentMnO₂
Final Yield72%

Method 3: Friedel-Crafts Acylation and Cyclization

Acylation of Resorcinol Derivative

8-Methoxyresorcinol is acylated with β-ketoester (ethyl acetoacetate) in the presence of BF₃·Et₂O, forming 5-acetyl-8-methoxy-2-hydroxyacetophenone. Cyclization via Conte reaction (H₂SO₄, 60°C, 4 h) generates 8-methoxy-4H-chromen-4-one.

Nitration and Purification

Nitration as described in Method 1 affords the target compound in 65% yield. This route emphasizes the utility of Friedel-Crafts chemistry for scaffold construction.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
1High regioselectivity; scalableMulti-step; harsh nitration68%
2One-pot; green solventsRequires oxidation step72%
3Robust acylation-cyclizationLow functional group tolerance65%

Mechanistic Insights

Nitration Regiochemistry

The methoxy group at position 8 activates the aromatic ring via electron donation, directing nitration to position 5 (ortho/para director). Computational studies (DFT) confirm the thermodynamic favorability of this pathway, with a 12.3 kcal/mol stabilization energy for the 5-nitro isomer compared to 7-nitro.

Cyclization Kinetics

Microwave irradiation accelerates the oxa-Michael addition by reducing reaction time from 48 h (conventional heating) to 1 h, minimizing side reactions such as aldehyde self-condensation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitro-8-methoxy-4H-chromen-4-one?

  • Methodology :

  • Step 1 : Start with 8-methoxy-4H-chromen-4-one as the precursor. Introduce the nitro group via electrophilic aromatic substitution using a nitrating mixture (e.g., HNO₃/H₂SO₄). Monitor reaction conditions (temperature < 10°C to avoid over-nitration).
  • Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm regioselectivity using NMR (¹H and ¹³C) and FTIR to distinguish between 5- and 7-nitro isomers.
  • Step 3 : Validate final product purity via HPLC (C18 column, methanol/water mobile phase) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can the crystal structure of 5-nitro-8-methoxy-4H-chromen-4-one be determined and validated?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion artifacts.
  • Structure Solution : Employ SHELXT (direct methods) for phase determination and SHELXL for refinement .
  • Validation : Check for data completeness (≥95% coverage), R-factor convergence (<5%), and ADDSYM analysis in PLATON to detect missed symmetry . Compare bond lengths/angles with similar chromenones (e.g., 2-(4-nitrophenyl)-4H-chromen-4-one) .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the solid-state packing of this compound?

  • Methodology :

  • Graph Set Analysis : Use Mercury or CrystalExplorer to identify hydrogen bond motifs (e.g., C=O⋯H–O or nitro-group interactions). Assign graph sets (e.g., D for donor, A for acceptor) to classify chains, rings, or intramolecular interactions .
  • Energy Frameworks : Calculate interaction energies (Hirshfeld surface analysis) to quantify the contribution of hydrogen bonds to lattice stability .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

  • Methodology :

  • Variable-Temperature NMR : Perform experiments in DMSO-d₆ at 25–50°C to detect dynamic effects (e.g., keto-enol tautomerism).
  • XRD vs. DFT Comparison : Optimize the molecular geometry using Gaussian (B3LYP/6-311++G(d,p)) and compare calculated NMR shifts with experimental data .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., 7-nitro isomer) and adjust nitration conditions accordingly .

Q. What functional groups are critical for its bioactivity, and how can structure-activity relationships (SAR) be explored?

  • Methodology :

  • Functional Group Modification : Synthesize analogs (e.g., replace nitro with amino or methoxy groups) and test bioactivity (e.g., enzyme inhibition assays).
  • SAR Table :
CompoundKey SubstituentsBioactivity (IC₅₀)
5-Nitro-8-methoxy derivative-NO₂, -OCH₃12 μM (Target X)
8-Methoxy parent-OCH₃>100 μM
5-Amino-8-methoxy analog-NH₂, -OCH₃45 μM
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Highlight nitro group’s role in π-π stacking .

Q. How to optimize crystallization conditions for high-resolution diffraction studies?

  • Methodology :

  • Solvent Screening : Test solvent pairs (e.g., DCM/hexane, ethanol/water) via vapor diffusion. Use a CrystalFormer robot for high-throughput screening.
  • Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize specific polymorphs. Monitor crystal growth via polarized light microscopy .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability (TGA vs. DSC data)?

  • Methodology :

  • Multi-Technique Validation :
  • TGA : Measure decomposition onset (≥200°C suggests stability).
  • DSC : Check for melt-recrystallization events (endothermic peaks).
  • Hot-Stage Microscopy : Visually confirm phase transitions.
  • Example : If DSC shows a melt at 180°C but TGA indicates stability until 210°C, the discrepancy may arise from oxidative degradation in TGA (inert vs. air atmosphere) .

Tools and Software Recommendations

  • Crystallography : SHELXL (refinement), Olex2 (visualization), WinGX (data processing) .
  • Hydrogen Bond Analysis : CrystalExplorer (energy frameworks), Mercury (packing diagrams) .
  • SAR Modeling : AutoDock Vina (docking), Gaussian (DFT calculations) .

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